molecular formula C15H12F3NO4S B4686443 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B4686443
M. Wt: 359.3 g/mol
InChI Key: WROYHZDQNPXEJW-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine scaffold substituted with a trifluoromethylphenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetic properties .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)10-2-1-3-11(8-10)19-24(20,21)12-4-5-13-14(9-12)23-7-6-22-13/h1-5,8-9,19H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROYHZDQNPXEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19_{19}H18_{18}F3_{3}N2_{2}O4_{4}S
  • IUPAC Name : this compound

This structure features a sulfonamide group that is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. These compounds were evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating moderate inhibition with IC50_{50} values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

Anti-inflammatory Activity

The sulfonamide moiety is recognized for its anti-inflammatory effects. In various studies, compounds related to this structure have exhibited significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. The mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Cytotoxicity

While many derivatives show promise as therapeutic agents, it is crucial to evaluate their cytotoxicity. Some studies have indicated that certain derivatives do not exhibit significant cytotoxic effects on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile .

Table 1: Summary of Biological Activities

Activity IC50_{50} Values (µM) Notes
AChE Inhibition27.04 - 106.75Moderate inhibition compared to rivastigmine
BuChE Inhibition58.01 - 277.48Varies with structural modifications
Antimicrobial ActivityMIC ≥ 62.5Mild activity against Mycobacterium species
Anti-inflammatory ActivityNot quantifiedSignificant in animal models

Case Study: Inhibition of Acetylcholinesterase

A study focusing on the inhibition of AChE by related compounds revealed that specific structural modifications could enhance potency. For example, the introduction of longer alkyl chains improved the selectivity and efficacy against AChE while maintaining lower toxicity levels .

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares key structural features and molecular properties of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with structurally related sulfonamide derivatives:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound: this compound 3-(Trifluoromethyl)phenyl C₁₇H₁₄F₃NO₅S 403.37 Benzodioxine, -CF₃, sulfonamide
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl C₁₈H₁₇F₃NO₅S 424.39 Benzodioxine, -CF₃, hydroxyl, phenyl
N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl C₂₃H₂₃N₂O₅S₂ 490.57 Benzodioxine, dual sulfonamide, methyl
N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Phenethyl + 4-chlorobenzenesulfonyl C₂₃H₂₁ClNO₅S 458.93 Benzodioxine, -Cl, sulfonamide
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl C₁₇H₁₆F₃NO₅S 403.37 Benzodioxine, -CF₃, hydroxyl

Key Observations :

  • Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The target compound’s -CF₃ group confers higher electronegativity and lipophilicity compared to -Cl in compound 5j . This may enhance membrane permeability but could also influence toxicity profiles.
  • Dual Sulfonamide Systems : Compound contains two sulfonamide groups, which may improve binding affinity but increase molecular weight and solubility challenges.

Inferences for the Target Compound :

  • The presence of -CF₃ instead of -Cl (as in 5j and 5d) may alter AChE inhibition potency due to differences in steric and electronic effects.
  • The benzodioxine-sulfonamide scaffold is critical for enzyme interaction, as seen in compound 5i’s moderate α-glucosidase activity .

Notes

Structural-Activity Relationship (SAR) : The -CF₃ group in the target compound may enhance target selectivity compared to methyl or hydroxy analogs, but this requires experimental validation.

Therapeutic Potential: While benzodioxine-sulfonamides show promise in neurodegenerative and metabolic diseases, the target compound’s exact biological profile remains uncharacterized in the provided literature.

Safety Considerations : Trifluoromethyl groups are generally metabolically stable but may pose bioaccumulation risks, necessitating toxicological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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